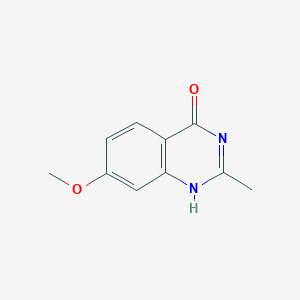

7-methoxy-2-methyl-1H-quinazolin-4-one

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery, forming the core of a vast number of pharmaceuticals. nih.govvulcanchem.com Statistics reveal that a significant majority of biologically active compounds, including over half of all FDA-approved drugs, incorporate at least one heterocyclic ring, with nitrogenous heterocycles being particularly prevalent. nih.govchemicalbook.com Their importance stems from several key features. The presence of nitrogen atoms allows for the formation of crucial hydrogen bonds with biological targets such as enzymes and receptors, a fundamental aspect of molecular recognition and biological activity. nih.gov

Furthermore, the diversity in ring size, the number and position of nitrogen atoms, and the potential for extensive substitution allows for the fine-tuning of a molecule's physicochemical properties. This includes modulating lipophilicity, solubility, and metabolic stability, all of which are critical for a compound's journey through the body to its site of action. The structural rigidity or flexibility of these rings also plays a vital role in dictating the conformational preferences of a molecule, enabling a precise fit into the binding pockets of target proteins. From natural alkaloids like morphine and quinine (B1679958) to synthetic drugs, the ubiquity of nitrogen-containing heterocycles underscores their unparalleled contribution to the development of modern medicines. nih.gov

Overview of the Quinazolinone Core Structure and its Derivatization Potential

The quinazolinone skeleton is a bicyclic heterocyclic system where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. nih.gov This core structure can exist in different isomeric forms, with the 4(3H)-quinazolinone isomer being of particular interest in medicinal chemistry. nih.gov The fusion of the aromatic benzene ring with the nitrogen-containing pyrimidinone ring creates a unique electronic and structural environment.

The true power of the quinazolinone scaffold lies in its extensive derivatization potential. The core structure presents multiple positions (primarily at C2, N3, and on the benzene ring at positions 5, 6, 7, and 8) where various substituents can be introduced. This allows medicinal chemists to systematically modify the molecule to optimize its biological activity, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2 and 3, as well as on the benzene ring, can dramatically influence the pharmacological properties of the resulting compounds. nih.govnih.gov This versatility has enabled the development of quinazolinone derivatives with a broad spectrum of biological activities. mdpi.com

Table 1: Key Positions for Derivatization on the Quinazolinone Core

| Position | Common Substitutions | Influence on Properties |

| C2 | Alkyl, Aryl, Heteroaryl, Thiol groups | Can significantly impact the type of biological activity. A methyl group, for instance, is noted for its role in tautomeric effects and is considered essential for certain antimicrobial activities. nih.govnih.gov |

| N3 | Alkyl, Aryl, Heterocyclic moieties | Modifications at this position often modulate potency and can influence the mechanism of action. |

| C6, C7, C8 | Halogens, Methoxy (B1213986), Alkyl groups | Substituents on the benzene ring can alter the electronic properties of the entire molecule, affecting binding affinity and pharmacokinetic parameters. A methoxy group at C7, for example, can influence the reactivity of the ring. nih.gov |

Positioning of 7-Methoxy-2-methyl-1H-quinazolin-4-one within the Quinazolinone Class

This compound is a specific derivative of the 4(3H)-quinazolinone core. Its structure is characterized by two key substitutions: a methyl group at the C2 position and a methoxy group at the C7 position of the benzene ring.

The 2-methyl group is a relatively simple substitution, yet it can have a notable impact on the molecule's properties. The presence of a methyl group at the C2 position can influence the tautomeric equilibrium of the quinazolinone ring system. nih.gov Tautomerism, the migration of a proton, can affect how the molecule interacts with its biological target. Furthermore, a methyl group at this position has been identified as a key feature for the antimicrobial activity of some quinazolinone derivatives. nih.gov

The 7-methoxy group on the benzene ring is an electron-donating group, which can alter the electron density distribution across the entire heterocyclic system. This, in turn, can influence the molecule's reactivity and its ability to participate in various intermolecular interactions, such as pi-stacking with aromatic residues in a protein's binding site. The methoxy group can also impact the compound's lipophilicity and metabolic stability, which are critical pharmacokinetic properties. nih.gov The presence of a methoxy group at position 7 has been noted in various biologically active quinazolinone compounds, suggesting its potential to confer favorable properties. nih.gov

While extensive research focusing solely on this compound is not widely published, its structural motifs are present in more complex molecules with significant biological activity. For instance, the closely related scaffold, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a promising anticancer lead compound. nih.gov This more complex molecule, which incorporates the 7-methoxy and 2-methyl quinazolinone substructure, has demonstrated potent antiproliferative activity against a panel of human tumor cell lines. nih.gov This suggests that the this compound framework could serve as a valuable building block or pharmacophore in the design of new therapeutic agents.

Historical Context and Evolution of Quinazolinone Research

The history of quinazolinone chemistry dates back to the late 19th century. The first synthesis of a quinazolinone derivative was reported in 1869. researchgate.net Early research in the 20th century focused on the synthesis and characterization of various quinazoline (B50416) and quinazolinone compounds.

However, it was in the mid-20th century that the therapeutic potential of this class of compounds began to be recognized. A significant milestone was the discovery of the sedative-hypnotic properties of methaqualone, a 2-methyl-3-aryl-4(3H)-quinazolinone, in the 1950s. This discovery spurred a wave of research into the biological activities of quinazolinone derivatives.

Over the subsequent decades, medicinal chemists have explored the vast chemical space around the quinazolinone scaffold, leading to the discovery of compounds with an impressive range of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govmdpi.com The evolution of quinazolinone research has been marked by the development of more efficient and diverse synthetic methodologies, including microwave-assisted and green chemistry approaches, allowing for the rapid generation of compound libraries for biological screening. tandfonline.com The journey from a simple heterocyclic compound to a cornerstone of modern medicinal chemistry highlights the enduring importance of the quinazolinone scaffold in the quest for new and effective medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-5-7(14-2)3-4-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLARVSFBFSMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methoxy 2 Methyl 1h Quinazolin 4 One and Analogues

Traditional and Modern Synthetic Routes to Quinazolin-4(3H)-ones

The construction of the quinazolin-4(3H)-one ring system has been a subject of extensive research for over a century. Traditional methods often rely on the cyclization of readily available precursors, while modern adaptations have introduced milder conditions and greater functional group tolerance.

Cyclization Reactions Utilizing 2-Aminobenzamide (B116534) Derivatives

One of the most fundamental and widely employed methods for the synthesis of quinazolin-4(3H)-ones is the cyclization of 2-aminobenzamide derivatives. In the context of 7-methoxy-2-methyl-1H-quinazolin-4-one, this approach would commence with 2-amino-4-methoxybenzamide.

The classical approach involves the condensation of the 2-aminobenzamide with an appropriate C1 or C2 synthon. For the introduction of the 2-methyl group, reagents such as acetic anhydride (B1165640), acetyl chloride, or acetic acid are commonly used. The reaction typically proceeds by initial acylation of the amino group of the 2-aminobenzamide, followed by an intramolecular cyclization and dehydration to furnish the final quinazolinone ring.

A notable example is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of an anthranilic acid with an amide. researchgate.netijprajournal.com A modification of this reaction using 2-aminobenzamides and aldehydes or carboxylic acids under various catalytic conditions has also been reported. For instance, the use of p-toluenesulfonic acid as a catalyst can facilitate the cyclization of 2-aminobenzamides with aldehydes. Subsequent oxidation is often required to yield the aromatic quinazolinone.

Modern advancements in this area have focused on developing more environmentally friendly and efficient conditions. Microwave-assisted organic synthesis has been shown to significantly accelerate the Niementowski reaction, reducing reaction times from hours to minutes and often improving yields. nih.gov

Table 1: Examples of Traditional Synthesis of Quinazolin-4(3H)-one Analogues

| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) |

| 2-Aminobenzamide | Acetic Anhydride | Reflux | 2-Methyl-1H-quinazolin-4-one | Moderate |

| 2-Amino-4-methoxybenzamide | Acetic Anhydride | Heat | This compound | Not specified |

| Anthranilic Acid | Formamide | 130-150 °C | Quinazolin-4(3H)-one | Variable |

Strategies Involving Isatoic Anhydride and Related Precursors

Isatoic anhydride and its derivatives serve as versatile and stable precursors for a wide array of quinazolinone compounds. The reaction of isatoic anhydride with a suitable nitrogen source and a one-carbon or two-carbon electrophile provides a convergent approach to the quinazolinone scaffold.

For the synthesis of this compound, 4-methoxyisatoic anhydride would be the key starting material. The synthesis generally involves the reaction of the isatoic anhydride with a source of ammonia (B1221849) (such as ammonium (B1175870) acetate (B1210297) or formamide) to form a 2-aminobenzamide intermediate in situ. This is followed by the introduction of the 2-methyl group, often via an aldehyde or its equivalent, and subsequent cyclization and oxidation.

A variety of catalysts, including Lewis acids and solid-supported reagents, have been employed to promote these transformations, often in one-pot procedures. These methods are attractive due to the operational simplicity and the commercial availability of isatoic anhydrides.

Metal-Catalyzed Synthetic Approaches for Quinazolinone Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. Metal-catalyzed reactions often offer higher efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has been extensively utilized in the formation of C-N and C-C bonds, which are crucial steps in many quinazolinone syntheses. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to construct key intermediates.

More direct approaches involve palladium-catalyzed carbonylative cyclization reactions. For instance, a palladium catalyst can facilitate the reaction of an o-haloaniline with carbon monoxide and a nitrogen source to construct the quinazolinone ring. Another strategy involves the palladium-catalyzed intramolecular cyclization of N-(o-halobenzoyl)amidines.

A one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols has been developed using a palladium catalyst. nih.gov This process involves a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all facilitated by the palladium catalyst. nih.gov This methodology demonstrates good functional group tolerance, including for methoxy (B1213986) and methyl groups. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Quinazolinone Analogues

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Product | Yield (%) |

| o-Nitrobenzamide | Benzyl alcohol | Pd(dppf)Cl₂ | Toluene, 140 °C, 8 h | 2-Phenylquinazolin-4(3H)-one | 87 |

| 2-Iodobenzoic acid | Acetamidine hydrochloride | Pd(dppf)Cl₂ | Microwave, 120 °C, 20 min | 2-Methylquinazolin-4(3H)-one | Moderate |

Copper-Catalyzed Reactions

Copper catalysis offers a more economical and sustainable alternative to palladium for the synthesis of quinazolinones. Copper-catalyzed Ullmann-type coupling reactions are particularly useful for the formation of C-N bonds.

One-pot copper-catalyzed syntheses of quinazolinones from 2-halobenzoic acids, amines, and a source for the C2-N3 fragment have been reported. For example, the reaction of a 2-bromobenzonitrile (B47965) with an amidine in the presence of a copper catalyst can afford 4-aminoquinazolines, which can be further converted to quinazolin-4(3H)-ones.

A copper-catalyzed reaction of 2-isocyanobenzoates and amines provides an efficient route to quinazolin-4-ones. nih.gov This method utilizes Cu(II) acetate as the catalyst and tolerates a range of functional groups. nih.gov

Iron-Catalyzed and Manganese-Catalyzed Methodologies

In the quest for more sustainable and cost-effective synthetic methods, iron and manganese, as earth-abundant and non-toxic metals, have emerged as attractive catalysts.

Iron(III) chloride has been shown to be an effective catalyst for the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and amidoxime (B1450833) derivatives. organic-chemistry.org This method proceeds under mild conditions and offers high selectivity. organic-chemistry.org Microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been developed as a green and rapid method for quinazolinone synthesis. sci-hub.cat

Manganese-catalyzed reactions for quinazolinone synthesis are also gaining attention. For instance, manganese dioxide (MnO₂) can be used as a catalyst for the oxidative cyclization of o-aminobenzamides with alcohols to afford 2-substituted quinazolinones.

Table 3: Iron- and Manganese-Catalyzed Synthesis of Quinazolinone Analogues

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Product | Yield (%) |

| Isatoic anhydride | Acetamidoxime | FeCl₃ | 1,4-Dioxane | 2-Methylquinazolin-4(3H)-one | Good |

| 2-Iodobenzoic acid | Acetamidine hydrochloride | Fe₂(acac)₃ | Microwave, DMF, 100 °C, 30 min | 2-Methylquinazolin-4(3H)-one | 85 |

| 2-Aminobenzamide | Benzyl alcohol | MnO₂ | Toluene, reflux | 2-Phenylquinazolin-4(3H)-one | Good |

Other Transition-Metal Mediated Syntheses

While palladium and copper have been extensively used in quinazolinone synthesis, recent research has highlighted the utility of other, more earth-abundant and cost-effective transition metals. rsc.orgnih.gov These alternative catalysts offer novel reaction pathways and expand the scope of accessible quinazolinone derivatives.

Iron-Catalyzed Syntheses: Iron, being abundant and possessing low toxicity, has emerged as a promising catalyst. Iron-catalyzed methods have been developed for various chemical transformations, including C-H activation and cycloaddition reactions. mdpi.com For instance, a green and efficient method involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.orgsci-hub.cat This approach represents a significant advancement in forming N-heterocycles through iron-catalyzed C–N coupling in aqueous media. rsc.orgsci-hub.cat

Manganese-Catalyzed Protocols: Manganese-catalyzed reactions are gaining traction due to the metal's abundance and eco-friendly nature. mdpi.com Strategies such as the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with nitriles or amides, catalyzed by manganese pincer complexes, provide an atom-economical route to quinazolines. nih.govmdpi.com Heterogeneous catalysts like manganese oxide octahedral molecular sieves (OMS-2) have also been employed for the ligand-free oxidative synthesis of quinazolines. nih.gov

Iridium, Rhodium, and Cobalt Catalysis: Noble metals like iridium and rhodium have also found application in quinazolinone synthesis. Iridium catalysts have been shown to be effective in the acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides. rsc.orgorganic-chemistry.org Rhodium-catalyzed C-C and C-N bond formations, such as the trans-annulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles, offer a pathway to 2-aroylated quinazolines. mdpi.com Cobalt-catalyzed C–H activation and C-N bond formation have also been recognized as powerful tools in constructing these heterocyclic systems. mdpi.com

| Catalyst System | Reactants | Key Features |

| Iron (e.g., Fe₂(acac)₃, FeCl₃) | 2-halobenzoic acids, Amidines | Microwave-assisted, Can be performed in aqueous media. rsc.orgsci-hub.cat |

| Manganese (e.g., Mn-pincer complex) | 2-aminobenzyl alcohols, Nitriles/Amides | Acceptorless dehydrogenative coupling (ADC), High atom economy. nih.govmdpi.com |

| Iridium | 2-aminoarylmethanols, Alcohols/Amides | Broad substrate scope, Good to excellent yields. rsc.orgorganic-chemistry.org |

| Rhodium | N-sulfonyl-1,2,3-triazoles, 2,1-benzisoxazoles | Trans-annulation reaction for 2-aroylated quinazolines. mdpi.com |

Environmentally Benign and Green Chemistry Syntheses

The principles of green chemistry are increasingly influencing the development of synthetic routes for quinazolinones, aiming to reduce waste, energy consumption, and the use of hazardous materials. tandfonline.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Quinazolinones

Microwave irradiation has become a cornerstone of green chemistry, offering significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and often higher product purity. tandfonline.comnih.gov This technology has been successfully applied to various quinazolinone syntheses.

A notable green method is the rapid, iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water under microwave heating. rsc.orgsci-hub.cat This process avoids organic solvents and achieves moderate to high yields in as little as 30 minutes. sci-hub.cat Microwave energy has also been employed in the one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, amines, and orthoesters under solvent-free conditions. rsc.org Furthermore, the classic Niementowski reaction, a lengthy and high-temperature process, has been significantly improved by using microwave irradiation under solvent-free conditions, leading to high-purity quinazolinones with reduced reaction times. nih.gov Recently, microwave irradiation in water has been used with aldehyde bisulfite adducts (Bertagnini's salts) as stable aldehyde surrogates, streamlining the process and purification. mdpi.com

| Reaction Type | Reactants | Conditions | Advantages |

| Iron-Catalyzed Cyclization | 2-halobenzoic acids, Amidines | Microwave, Water or DMF | Green, Rapid, Efficient. rsc.orgsci-hub.cat |

| Three-Component Synthesis | Isatoic anhydride, Amine, Orthoester | Microwave, Solvent-free | High yields, Short reaction times (20-30 min). rsc.org |

| Niementowski Reaction | Anthranilic acid, Formamide | Microwave, Solvent-free | Highly accelerated, High purity. nih.gov |

| Aldehyde Surrogate Method | 2-Aminobenzamide, Bertagnini's salts | Microwave, Water | Eco-friendly, Simplified purification. mdpi.com |

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound accelerates reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. researchgate.net This technique has been effectively used in the synthesis of quinazolinone derivatives, often at ambient temperatures, making it an energy-efficient and greener alternative. researchgate.net

For example, the synthesis of 2,3-dihydro-4(1H)-quinazolinones has been achieved using a magnetic nanoparticle-immobilized ionic liquid as a catalyst under ultrasonic irradiation. researchgate.net This method is clean, simple, and allows for easy catalyst recovery and reuse. researchgate.net Ultrasound-assisted synthesis (UAS) is recognized for its potential to decrease solvent and energy consumption while improving product yield and selectivity. researchgate.net The synthesis of 3-H-quinazolinethione derivatives has also been successfully performed under ultrasonic conditions, resulting in high yields in a short time. tandfonline.com

| Product Class | Catalyst | Key Features |

| 2,3-dihydro-4(1H)-quinazolinones | Magnetic nanoparticle-supported ionic liquid | Ambient temperature, Reusable catalyst. researchgate.net |

| Octahydroquinazolinones | Pd-HPW/SiO₂ | Fast reaction time, Excellent yields. mdpi.com |

| 3-H-quinazolinethione derivatives | None specified | High yield, Short reaction time. tandfonline.com |

Aqueous Media and Solvent-Free Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Syntheses conducted in water or under solvent-free conditions significantly reduce the environmental impact of chemical processes.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. sci-hub.cat A highly efficient method for synthesizing quinazolinone derivatives involves a microwave-assisted, iron-catalyzed C–N coupling reaction performed in water. rsc.orgsci-hub.cat This represents a significant step forward, as transition-metal-catalyzed reactions are often sensitive to water. The use of water as a solvent in microwave-assisted synthesis with aldehyde bisulfite adducts also highlights this trend. mdpi.com

Solvent-Free Conditions: Solvent-free, or solid-state, reactions offer benefits such as reduced pollution, lower costs, and operational simplicity. Quinazolin-4(3H)-ones have been synthesized by reacting anthranilic acid with various amides on the surface of montmorillonite (B579905) K-10 clay under solvent-free conditions, providing good yields. cdnsciencepub.comcdnsciencepub.com Similarly, the one-pot, multicomponent synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved under catalyst- and solvent-free conditions by heating a mixture of isatoic anhydride, an amine, and an orthoester. rsc.org The Niementowski reaction can also be performed under solvent-free conditions with microwave assistance. nih.gov

| Approach | Reactants | Catalyst/Support | Key Advantages |

| Aqueous Media | 2-halobenzoic acids, Amidines | Iron catalyst | Environmentally benign, Rapid (microwave-assisted). rsc.orgsci-hub.cat |

| Solvent-Free | Anthranilic acid, Amides | Montmorillonite K-10 | Good yields, Simple procedure. cdnsciencepub.comcdnsciencepub.com |

| Solvent-Free | Isatoic anhydride, Amine, Orthoester | None | High atom economy, Excellent yields. rsc.org |

Oxidative Cyclization Pathways

Oxidative cyclization reactions provide direct routes to quinazolinones, often by forming the heterocyclic ring and introducing the desired oxidation state in a single step. Modern approaches focus on using greener oxidants and catalyst systems.

Metal-free oxidative procedures have been developed for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes, using an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com This method is sustainable and avoids hazardous materials. mdpi.com Another approach involves the electro-oxidative tandem cyclization of primary alcohols with 2-aminobenzamides. rsc.orgnih.gov This electrochemical method, promoted by K₂S₂O₈, operates at room temperature without a transition metal catalyst or base, offering a green and practical synthesis with high efficiency. rsc.orgnih.gov

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have been used to initiate oxidative cyclization of functionalized quinazolinones to create more complex polycyclic structures. beilstein-journals.orgnih.gov Additionally, molecular iodine has been used to catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org

| Method | Reactants | Oxidant/Promoter | Key Features |

| Metal-Free Oxidation | o-Aminobenzamides, Styrenes | TBHP | Sustainable, Catalyst-free. mdpi.com |

| Electro-oxidative Cyclization | 2-Aminobenzamides, Primary alcohols | K₂S₂O₈, Electrolysis | Metal- and base-free, Room temperature, Scalable. rsc.orgnih.gov |

| Hypervalent Iodine-Initiated | 2-(3-butenyl)quinazolin-4(3H)-ones | PIFA | Forms polycyclic analogues. beilstein-journals.orgnih.gov |

| Iodine-Promoted Coupling | 2-Aminobenzamides, Aryl methyl ketones | I₂ | Metal-free. organic-chemistry.org |

One-Pot and Multicomponent Reaction Strategies

A prominent example is the one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester. rsc.org This reaction proceeds in excellent yields under both conventional heating and microwave irradiation in the absence of a catalyst and solvent. rsc.org Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been employed to rapidly generate diverse and complex polycyclic quinazolinones. nih.govacs.org This method combines components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed annulation to construct the final scaffold. nih.govacs.org

Other innovative MCRs include a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to create 1,2,3-triazolyl-quinazolinones. mdpi.com A one-pot, three-component assembly of arenediazonium salts, nitriles, and anthranilates has also been developed to form quinazolin-4(3H)-ones efficiently. acs.org

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |

| Three-Component Reaction | Isatoic anhydride, Amine, Orthoester | Catalyst- and solvent-free, Heat or Microwave | 2,3-Disubstituted quinazolin-4(3H)-ones. rsc.org |

| Ugi Four-Component Reaction | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Followed by Pd-catalyzed annulation | Polycyclic quinazolinones. nih.govacs.org |

| Copper-Catalyzed MCR | 2-Azidobenzaldehyde, Anthranilamide, Terminal alkyne | CuI, Et₃N, DMSO | 1,2,3-Triazolyl-quinazolinones. mdpi.com |

| Three-Component Assembly | Arenediazonium salt, Nitrile, Anthranilate | 60 °C, Air | Quinazolin-4(3H)-ones. acs.org |

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound from its primary precursor, 2-amino-4-methoxybenzamide, involves critical steps where chemo- and regioselectivity are paramount. These principles dictate the specific reaction sites on a multifunctional molecule, ensuring the desired product is formed over other potential isomers or byproducts.

Chemoselectivity in the Acylation of 2-Amino-4-methoxybenzamide:

The initial step in the synthesis is the acylation of 2-amino-4-methoxybenzamide. This molecule possesses two primary nucleophilic sites: the amino group (-NH2) and the amide group (-CONH2). For the successful synthesis of the target quinazolinone, the acylation must occur selectively at the more nucleophilic amino group. This preference is governed by the higher basicity and accessibility of the lone pair of electrons on the nitrogen of the amino group compared to the amide nitrogen, which is delocalized by resonance with the adjacent carbonyl group.

The reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride. The lone pair of the amino nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This results in the formation of the N-acetylated intermediate, 2-acetylamino-4-methoxybenzamide. The reaction conditions, such as temperature and the choice of solvent, can be optimized to further enhance this selectivity and minimize any potential side reactions, such as di-acetylation or reaction at the less reactive amide nitrogen.

Regioselectivity in the Cyclization to the Quinazolinone Ring:

Following acylation, the intermediate 2-acetylamino-4-methoxybenzamide undergoes an intramolecular cyclization to form the quinazolinone ring. This step is a critical example of regioselectivity. The cyclization involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the newly introduced acetyl group, followed by dehydration.

This process, often facilitated by heat or acid/base catalysis, leads specifically to the formation of the 4-oxo-quinazolinone structure. The regioselectivity is dictated by the inherent reactivity and proximity of the reacting functional groups within the 2-acetylamino-4-methoxybenzamide molecule. The six-membered ring of the quinazolinone is thermodynamically favored, driving the reaction towards the desired product. Alternative cyclization pathways that would lead to different regioisomers are energetically less favorable and generally not observed under controlled conditions. The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, is a classic example of a reaction that relies on this type of regioselective cyclization to produce 4(3H)-quinazolinones. wikipedia.org

Influence of the Methoxy Group:

Exploration of Biological Activities and Pre Clinical Therapeutic Potential of 7 Methoxy 2 Methyl 1h Quinazolin 4 One Derivatives

Broad-Spectrum Biological Activity of Quinazolinone Derivatives

Quinazolinone is a heterocyclic chemical compound that forms a core structure in numerous natural and synthetic molecules. researchgate.netresearchgate.net This scaffold, resulting from the fusion of a benzene (B151609) ring with a pyrimidinone ring, is of significant interest in medicinal chemistry due to the diverse range of biological activities its derivatives exhibit. researchgate.netresearchgate.net Research has consistently shown that compounds containing the quinazolinone moiety possess a wide spectrum of pharmacological properties. researchgate.netmdpi.com

These activities include anticancer, anti-inflammatory, antimicrobial (antibacterial, antifungal, antiviral), anticonvulsant, analgesic, antimalarial, and antihypertensive effects. researchgate.netresearchgate.netmdpi.comnih.gov The versatility of the quinazolinone structure allows for various substitutions, which in turn modulates its biological efficacy. mdpi.com The broad therapeutic potential has established the quinazolinone skeleton as a "privileged structure" in drug discovery, leading to the development of several marketed drugs and a multitude of compounds under investigation for various clinical applications. researchgate.netmdpi.comnih.gov

Anticancer Potential of Quinazolinone-Based Compounds

The anticancer properties of quinazolinone derivatives are among their most extensively studied biological activities. researchgate.netresearchgate.netmdpi.com These compounds have been shown to interfere with cancer cell growth and survival through multiple mechanisms, including inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest. tandfonline.com

Derivatives of 7-methoxy-2-methyl-1H-quinazolin-4-one have demonstrated significant antiproliferative activity against a wide range of human tumor cell lines. A notable example is 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which exhibited extremely high potency with GI50 values in the low to subnanomolar range (10⁻¹⁰ M level) across the NIH-NCI 60 human tumor cell line panel. nih.gov This compound and its analogues have been identified as a novel class of tubulin-binding agents that disrupt tumor vasculature. nih.gov

The antiproliferative potency of quinazolinone derivatives is often influenced by the nature and position of substituents on the quinazoline (B50416) ring. mdpi.comnih.gov For instance, studies on a series of quinazolin-4(3H)-one derivatives revealed that hydrazide derivatives showed greater inhibitory activity against the MCF-7 breast cancer cell line than their ester counterparts. tandfonline.com Modifications at the C-2 and C-6 positions of the quinazolinone core have also been explored to enhance anticancer activity. nih.gov For example, the introduction of a 2-methoxy ethoxy substituent at the 6 and 7 positions resulted in a compound with low micromolar activity against several tested cell lines. nih.gov Similarly, sulphonamide-bearing methoxyquinazolinone derivatives have shown powerful cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HepG-2 (liver), LoVo (colon), and A549 (lung). tandfonline.com

| Compound | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (Xenograft) | Tumor Growth Inhibition | 61.9% at 1.0 mg/kg | nih.gov |

| Sulphonamide-bearing quinazolinone (Compound 10) | MCF-7 (Breast) | IC50 | 2.20 ± 0.11 µM | tandfonline.com |

| Quinazolin-4(3H)-one hydrazide (Compound 3j) | MCF-7 (Breast) | IC50 | 0.20 ± 0.02 µM | tandfonline.com |

| Quinazolin-4(3H)-one hydrazide (Compound 3j) | A2780 (Ovarian) | IC50 | 0.19 ± 0.01 µM | tandfonline.com |

| Quinazolin-4-one/Chalcone hybrid (Compound 7c) | MCF-7 (Breast) | IC50 | 1.53 ± 0.21 µM | nih.gov |

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a key strategy in cancer therapy. mdpi.com Quinazolinone derivatives have been shown to effectively trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.commdpi.com

Mechanistic studies revealed that 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one induces apoptosis in tumor tissues. nih.gov Other methoxyquinazolinone derivatives have demonstrated pro-apoptotic activity in breast cancer (MCF-7) cells. tandfonline.com For example, treatment of MCF-7 cells with a specific sulphonamide-bearing quinazolinone derivative led to a dose-dependent increase in both early and late apoptotic cell populations. tandfonline.com This induction of apoptosis is often associated with the activation of caspases, a family of proteases central to the apoptotic process. mdpi.com Studies have shown that quinazolinedione derivatives activate caspase-9, indicating the involvement of the intrinsic pathway. mdpi.com This is further supported by the observed upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com

| Compound | Cell Line | Mechanism/Observation | Source |

|---|---|---|---|

| Sulphonamide-bearing quinazolinone (Compound 10) | MCF-7 (Breast) | Increased late apoptotic cells to 16 ± 0.84% at 30 µM. | tandfonline.com |

| Quinazolinedione derivative (Compound 7) | MCF-7 (Breast) | Primarily induced apoptosis through caspase-9 activation. | mdpi.com |

| Quinazolinedione derivative (Compound 7) | MCF-7 (Breast) | Upregulation of p53 and downregulation of Bcl-2. | mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-one derivative (Compound 105) | Various | Triggered apoptosis through upregulation of cleaved PARP-1 and caspase-3. | mdpi.com |

In addition to inducing apoptosis, quinazolinone derivatives can exert their anticancer effects by halting the cell cycle, thereby preventing cancer cells from dividing and proliferating. mdpi.com The cell cycle is a tightly regulated process, and its disruption can lead to cell death. nih.gov

Several quinazolinone-based compounds have been found to induce cell cycle arrest, most commonly at the G2/M phase. mdpi.com For instance, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was reported to cause G2/M-phase arrest in oral squamous cell carcinoma cells. mdpi.com This arrest is often accompanied by the upregulation of key regulatory proteins like cyclin B. mdpi.com The mechanism of arrest can involve the disruption of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. mdpi.com Mechanistic studies have shown that certain 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives inhibit microtubule protein polymerization, leading to G2/M arrest and subsequent apoptosis. mdpi.com The tumor suppressor protein p53 and its downstream target p21 also play crucial roles in mediating cell cycle arrest in response to cellular stress, and their modulation by quinazolinone compounds can contribute to this effect. nih.govoncotarget.com

| Compound | Cell Line | Phase of Arrest | Mechanism | Source |

|---|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one derivative (Compound 105) | Various | G2/M | Inhibited microtubule protein polymerization. | mdpi.com |

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative (112) | Oral Squamous Carcinoma | G2/M | Upregulated cell cycle protein B. | mdpi.com |

| Quinazolin-4-one/Chalcone hybrid (Compound 7c) | MCF-7 (Breast) | G0/G1 and S | Inhibition of EGFR. | nih.gov |

Anti-inflammatory Properties of Quinazolinone Derivatives

Inflammation is a complex biological response implicated in numerous diseases. The quinazolinone scaffold has been recognized for its potential in developing anti-inflammatory agents. researchgate.netresearchgate.netnih.gov Several derivatives have been synthesized and evaluated, showing promising activity in pre-clinical models. nih.gov For example, a study on novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones reported that all tested compounds exhibited considerable anti-inflammatory activities in the carrageenan-induced hind paw edema test, a standard model for evaluating acute inflammation. nih.gov Notably, compounds with an aliphatic side chain demonstrated greater activity than those with an aromatic one. nih.gov The dual antibacterial and anti-inflammatory potential of some quinazolinone derivatives makes them interesting candidates for further investigation, as bacterial infections often trigger inflammatory responses. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The quinazolinone core is a key pharmacophore in the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govnih.gov Derivatives have shown efficacy against a broad range of microorganisms, including bacteria, fungi, and viruses. researchgate.netbiomedpharmajournal.org

Antibacterial Activity Quinazolinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have shown that these compounds can be effective against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.orgeco-vector.com The mechanism of action for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair, ultimately leading to bacterial cell death. eco-vector.comresearchgate.net The antibacterial potency can be significantly influenced by the substituents on the quinazolinone ring; for instance, Schiff bases of aromatic aldehydes substituted with trifluoro or trimethoxy groups have exhibited potent activity. researchgate.net

Antifungal Activity Various quinazolinone derivatives have been reported to possess significant antifungal properties. mdpi.comnih.govjocpr.com They have been tested against a range of pathogenic fungi, including Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.gov The introduction of specific moieties, such as a nitrofuran group, onto the quinazolinone scaffold has been explored to create hybrid molecules with enhanced antifungal activity. jocpr.com One study found that a 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-one derivative showed antifungal activity comparable to the standard drug fluconazole. jocpr.com Similarly, newly synthesized pyrazol-quinazolinone compounds exhibited significant inhibitory effects against several phytopathogenic fungi. mdpi.com

Antiviral Activity The antiviral potential of quinazolinones is an emerging area of research. Specific 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov Furthermore, 2-Methylquinazolin-4(3H)-one, a component identified from a traditional Chinese herbal formula, has demonstrated significant antiviral activity against the Influenza A virus both in vitro and in vivo. mdpi.com In a mouse model of influenza-induced acute lung injury, this compound reduced the viral load and decreased the expression of pro-inflammatory molecules, highlighting its potential as a therapeutic agent for viral pneumonia. mdpi.com

| Activity | Compound/Derivative Type | Target Organism | Observation/Result | Source |

|---|---|---|---|---|

| Antibacterial | 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | MIC = 1.95 μg/mL | nih.gov |

| Antibacterial | 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Gram-positive & Gram-negative bacteria | Showed good activity against both types. | nih.gov |

| Antifungal | 3-phenyl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-one | Fungal strains | Activity comparable to Fluconazole. | jocpr.com |

| Antifungal | Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum | 62.42% inhibition at 300 mg/L. | mdpi.com |

| Antiviral | 2,3,6-trisubstituted quinazolinone (Compound 27) | Zika Virus (ZIKV) | EC50 as low as 86 nM. | nih.gov |

| Antiviral | 2-Methylquinazolin-4(3H)-one | Influenza A Virus | IC50 = 23.8 μg/mL (in vitro). | mdpi.com |

Other Noteworthy Biological Activities (e.g., Antimalarial, Antihypertensive)

Derivatives of the this compound scaffold have been the subject of extensive research, revealing a broad spectrum of biological activities beyond a single therapeutic area. Investigations have particularly highlighted their potential as antimalarial and antihypertensive agents, among other significant pharmacological properties.

Antimalarial Activity

The quinazolinone core is a recognized pharmacophore in the development of antimalarial agents. This is partly inspired by the structure of febrifugine, a natural alkaloid isolated from the Chinese plant Dichroa febrifuga, which contains a 4-quinazolinone moiety and is known for its potent antimalarial properties. nih.gov Researchers have synthesized and evaluated numerous quinazolin-4(3H)-one derivatives, demonstrating their activity against various Plasmodium species.

A study focused on 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine found that these compounds exhibited in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov The research suggested that the 4-quinazolinone moiety is crucial for the antimalarial effect. nih.gov Another study reported the synthesis of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones, with several compounds showing activity against P. berghei. longdom.org Specifically, a compound designated as IVa was identified as the most active in this series. longdom.org

Further research into 2-anilino-4-amino-quinazoline derivatives identified compounds with potent activity against the asexual stage of Plasmodium falciparum. acs.org Structure-activity relationship (SAR) studies revealed that substitutions on the 2-position aniline ring and the 4-position amino group significantly influenced the antimalarial potency. acs.org For instance, replacing a 4-methoxy substituent on the aniline, which was susceptible to metabolism, with halogen or methyl groups maintained the compound's potency. acs.org

The following table summarizes the antimalarial activity of selected quinazolinone derivatives.

| Compound/Derivative Class | Target/Model | Key Findings | Reference |

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Exhibited antimalarial activity; the 4-quinazolinone moiety is considered essential for activity. | nih.gov |

| 3-Aryl-2-(substituted styryl)-4(3H)-quinazolinones | Plasmodium berghei (in vivo) | Four synthesized compounds demonstrated activity against the parasite, with compound IVa being the most active. | longdom.org |

| Quinazolinone-2-carboxamide derivatives | Plasmodium falciparum (3D7 and Dd2 strains) | Identified a potent inhibitor (19f) with a 95-fold greater potency than the initial hit compound and activity against resistant strains. | acs.org |

| 2-Anilino-4-amino-quinazolines | Plasmodium falciparum | SAR studies identified potent analogues; 4-halogen and 4-methyl analogues retained potency compared to the 4-methoxy analogue. | acs.org |

Antihypertensive Activity

The quinazoline framework is also a cornerstone in the development of antihypertensive drugs, with well-known examples like Prazosin, an α1-adrenergic receptor antagonist. A number of novel substituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their antihypertensive effects in vivo. researchgate.netnih.gov In one study, seven out of eighteen synthesized compounds demonstrated a hypotensive effect accompanied by bradycardia, with some showing better activity than the reference drug Prazosin. researchgate.netnih.gov

Research into 4-amino-6,7-dimethoxyquinazoline derivatives led to the identification of potent α1-adrenoceptor antagonists. nih.gov A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed significant antihypertensive activity in spontaneously hypertensive rats. nih.gov This work culminated in the selection of Alfuzosin for clinical evaluation due to its high selectivity for peripheral α1-postjunctional adrenoceptors and a less pronounced effect on postural blood pressure changes compared to Prazosin. nih.gov

Another study involved the synthesis of 2-(4-substitutedphenylamino)-6,7-dimethoxyquinazolin-4(3H)-one derivatives, which were subsequently screened for α1-adrenergic receptor blocking activity. japsonline.com Among the synthesized compounds, those with p-fluoro (4a) and p-chloro (4e) substitutions on the phenylamino ring showed notable activity. japsonline.com

The table below details the findings related to the antihypertensive activity of specific quinazolinone derivatives.

| Compound/Derivative Class | Mechanism/Model | Key Findings | Reference |

| Substituted quinazolin-4(3H)-ones (e.g., 2a, 2c, 4a, 4d) | In vivo screening | Seven compounds showed hypotensive effects and produced bradycardia, with some exceeding the activity of Prazosin. | researchgate.netnih.gov |

| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Spontaneously hypertensive rats | Propanediamine derivatives showed good antihypertensive activity. Alfuzosin was identified as a selective α1-adrenoceptor antagonist. | nih.gov |

| 2-(4-substitutedphenylamino)-6,7-dimethoxyquinazolin-4(3H)-ones | α1-adrenergic receptor blocking activity | Compounds 4a (p-fluoro) and 4e (p-chloro) demonstrated better activity among the series. | japsonline.com |

In addition to their antimalarial and antihypertensive potential, various quinazolinone derivatives have been investigated for a wide array of other biological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antipsychotic properties, underscoring the versatility of this heterocyclic scaffold in medicinal chemistry. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

Molecular Mechanisms of Action and Target Identification for 7 Methoxy 2 Methyl 1h Quinazolin 4 One Derivatives

Inhibition of Kinase Pathways

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. This interaction can disrupt signaling pathways that are often hyperactivated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition and Mutations

The quinazoline (B50416) core is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.netwaocp.org EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. waocp.orgrjptonline.org Its aberrant activation through mutation or overexpression is a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). nih.gov Several generations of quinazoline-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, have been developed for clinical use. researchgate.netrjptonline.org

While the broader class of quinazoline derivatives are noted EGFR inhibitors, the primary mechanism identified for potent derivatives of 7-methoxy-2-methyl-1H-quinazolin-4-one is the inhibition of tubulin polymerization. nih.govdocumentsdelivered.com However, related 7-methoxyquinazoline derivatives have been specifically designed and evaluated as dual EGFR/c-Met inhibitors to overcome resistance mechanisms in NSCLC. nih.gov For instance, the derivative TS-41, a 4-(2-fluorophenoxy)-7-methoxyquinazoline compound, demonstrated potent inhibitory activity against the EGFRL858R mutant kinase with an IC₅₀ value of 68.1 nM. nih.gov This highlights the adaptability of the 7-methoxyquinazoline scaffold for targeting EGFR, including clinically relevant mutations. researchgate.netnih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancer, controlling essential cellular processes like cell growth, survival, and metabolism. nih.govresearchgate.net Consequently, it is a major target for anticancer drug development. The quinazoline scaffold has been successfully utilized to create potent PI3K inhibitors, with several approved drugs and clinical candidates featuring this core structure. researchgate.netnih.gov

Research into dimorpholinoquinazoline-based compounds has shown that they can effectively interfere with the PI3K/Akt/mTOR signaling pathway. nih.gov Specifically, compound 7c from one such study inhibited the phosphorylation of key downstream effectors Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov Other studies have focused on developing 2-amino-4-methylquinazoline derivatives as highly potent class I PI3K inhibitors for the treatment of brain cancers like glioblastoma. researchgate.net These findings underscore the potential of the quinazolinone framework, to which this compound belongs, to modulate this critical oncogenic pathway.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the CDK family, with its activity being implicated in neuronal functions, neurodegenerative diseases, and the proliferation of several human cancers, including glioblastoma. nih.gov Recent research has identified a novel family of quinazolinone analogs as potent and selective inhibitors of CDK5. nih.gov

In a significant departure from traditional ATP-competitive inhibitors, these quinazolinone derivatives were identified as the first small molecules to target CDK5 at an allosteric site, meaning they bind to a location other than the enzyme's active ATP pocket. nih.gov This was discovered using a fluorescent biosensor designed to screen for compounds that target the conformational activation of CDK5. nih.gov The characterization of these derivatives revealed their ability to inhibit CDK5 kinase activity in vitro and suppress the proliferation of glioblastoma cells, presenting a promising new therapeutic strategy. nih.gov

Other Kinase Targets (e.g., COX-2, IL-1β, IRAK4)

Beyond the well-established oncogenic kinases, derivatives of the quinazoline scaffold have demonstrated activity against kinases involved in inflammatory signaling pathways. These pathways are crucial in the pathology of various inflammatory diseases and are also implicated in creating a pro-tumorigenic microenvironment.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which drive innate immune and inflammatory responses. nih.govresearchgate.net The development of potent and selective IRAK4 inhibitors is an active area of research, and fragment-based drug design has yielded isoquinoline-based clinical candidates like PF-06650833. nih.gov The structural similarities between quinazolines and isoquinolines suggest the potential for quinazolinone derivatives to also target this kinase. Inhibition of the IRAK4 pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2).

Tubulin Polymerization Inhibition

One of the most extensively documented mechanisms of action for derivatives of this compound is the potent inhibition of tubulin polymerization. nih.govrsc.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. rsc.orgacs.org Compounds that interfere with microtubule dynamics are among the most effective anticancer agents.

A lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which incorporates the 7-methoxy-2-methyl-quinazolin scaffold, has been identified as a highly potent tubulin polymerization inhibitor. nih.govdocumentsdelivered.comacs.org This compound, referred to as 5f or 2a in various studies, binds to the colchicine site on β-tubulin. nih.govacs.org This binding physically obstructs the assembly of tubulin dimers into microtubules, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. documentsdelivered.comacs.org

Molecular modeling has provided insights into this interaction, showing that the methoxy (B1213986) group on the quinazoline ring forms a key hydrogen bond with the amino acid residue Cys241 in the colchicine binding pocket. acs.org The potent activity of these derivatives is reflected in their low nanomolar cytotoxic concentrations and sub-micromolar inhibition of tubulin assembly, with activities often comparable or superior to established agents like Combretastatin A-4 (CA-4). nih.gov

Table 1: In vitro biological activity of a lead this compound derivative compared to reference compounds. GI₅₀ represents the concentration required to inhibit cell growth by 50%. Tubulin IC₅₀ is the concentration for 50% inhibition of tubulin assembly.

Modulation of Gene Expression (e.g., NF-κB, miRNAs)

The cellular activities of this compound derivatives can also be attributed to their ability to modulate the expression of critical genes and non-coding RNAs. This is often a downstream consequence of inhibiting upstream kinase signaling pathways, particularly those related to inflammation.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. nih.gov It controls the expression of a vast array of genes, including those for pro-inflammatory cytokines, chemokines, and cell adhesion molecules. The IRAK4 signaling pathway, a potential target for quinazolinone derivatives, is a direct upstream activator of NF-κB. nih.gov By inhibiting such upstream kinases, these compounds can prevent the activation of NF-κB and subsequently suppress the transcription of its target inflammatory genes.

Furthermore, NF-κB and other signaling pathways regulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that function as negative gene regulators. nih.gov MiRNAs play pivotal roles in nearly all biological processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govfrontiersin.org There are complex feedback loops between NF-κB and miRNAs; for example, NF-κB can induce the expression of oncogenic miRNAs (onco-miRs) like miR-155, while some tumor-suppressive miRNAs can directly target components of the NF-κB pathway. nih.govnih.gov Therefore, by modulating inflammatory kinase pathways that control NF-κB activity, quinazolinone derivatives can indirectly influence these regulatory miRNA circuits, leading to broader changes in the cellular gene expression landscape.

Identification of Novel Protein Targets

While specific research on the direct protein targets of this compound is limited, extensive studies on the broader quinazolinone scaffold have revealed a range of novel and significant protein interactions. These findings provide a valuable framework for predicting and understanding the potential targets of this specific compound. Key protein targets identified for various quinazolinone derivatives include Poly (ADP-ribose) polymerase-1 (PARP-1) and potentially bacterial enzymes such as β-ketoacyl-ACP synthase (FabF), although direct evidence for the latter is still emerging.

PARP-1: A Key Player in DNA Repair and Cancer Therapy

The PARP family of enzymes, particularly PARP-1, plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several studies have highlighted the potential of quinazolinone derivatives as effective PARP-1 inhibitors. For instance, research on 4-hydroxyquinazoline derivatives has demonstrated their ability to potently inhibit PARP-1. Molecular docking and dynamics simulations of these derivatives have revealed key interactions within the enzyme's active site, suggesting a strong potential for this class of compounds to modulate PARP-1 activity. One notable derivative, compound B1, has shown significant PARP inhibitory effects, underscoring the therapeutic promise of the quinazolinone core in this context.

Investigation of Binding Sites and Modes of Interaction

Understanding the precise binding sites and modes of interaction is paramount for the rational design and optimization of drug candidates. Molecular modeling and docking studies have provided significant insights into how quinazolinone derivatives interact with their protein targets at the molecular level.

Interactions with PARP-1:

Detailed computational analyses of various quinazolinone derivatives have elucidated their binding modes within the catalytic domain of PARP-1. These studies consistently highlight the importance of specific amino acid residues in stabilizing the drug-target complex. Key interactions observed include:

Hydrogen Bonding: Hydrogen bonds are critical for the affinity and specificity of inhibitors. Studies on 4-hydroxyquinazoline derivatives have identified a crucial hydrogen bonding interaction with the amino acid residue ASP766 within the PARP-1 active site. This interaction is believed to be a key determinant of their inhibitory potency. Other important hydrogen bonding interactions have been observed with residues such as Gly863 and Ser904 for other PARP inhibitors, suggesting a common binding motif.

The table below summarizes the key interacting residues within the PARP-1 active site for different quinazolinone-related inhibitors, based on available molecular modeling data.

| Interacting Residue | Type of Interaction | Reference Compound Class |

| ASP766 | Hydrogen Bond | 4-Hydroxyquinazoline derivatives |

| Gly863 | Hydrogen Bond | General PARP inhibitors |

| Ser904 | Hydrogen Bond | General PARP inhibitors |

| Tyr907 | π-π Stacking | General PARP inhibitors |

| Ala898 | Hydrophobic Interaction | General PARP inhibitors |

While direct experimental data on the binding mode of this compound with PARP-1 is not yet available, the extensive research on related derivatives provides a strong foundation for predicting its potential interactions. The methoxy and methyl groups on the quinazolinone ring of this specific compound would likely influence its orientation and interactions within the active site, potentially offering opportunities for enhanced potency and selectivity. Further computational and experimental studies are warranted to fully elucidate the molecular mechanisms of this promising compound.

Computational Chemistry and Molecular Modeling Investigations on 7 Methoxy 2 Methyl 1h Quinazolin 4 One Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This technique is crucial for understanding the molecular basis of interaction and guiding the design of more potent inhibitors. For quinazolinone derivatives, docking studies have been extensively used to explore their binding to various key biological targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. frontiersin.orgnih.govjapsonline.com

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. ekb.eg Studies on various quinazolin-4-one derivatives have demonstrated a strong correlation between predicted binding affinities and experimentally observed biological activity. nih.gov For instance, docking of novel quinazolin-4-one derivatives into the active site of the COX-2 enzyme revealed binding affinities as favorable as -10.32 kcal/mol for the most potent compounds. researchgate.net Similarly, when docked against the main protease of SARS-CoV-2, derivatives exhibited binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg

These studies reveal that the quinazolinone core typically anchors the molecule within the ATP-binding site of kinases or the active site of other enzymes. japsonline.com The specific binding mode is dictated by the substituents on the quinazolinone scaffold, which form key interactions with the protein. The orientation allows functional groups to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, which collectively determine the binding affinity. ijcce.ac.ir

| Compound Series | Target Protein | Range of Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolin-4-one derivatives | COX-2 (PDB: 4COX) | Up to -10.32 | researchgate.net |

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Mpro | -7.9 to -9.6 | ekb.eg |

| Quinazolin-12-one derivatives | PDK1 | -9.99 to -10.44 | nih.gov |

A critical outcome of molecular docking is the identification of specific amino acid residues that are essential for ligand binding. For quinazolinone derivatives targeting EGFR, a recurring key interaction is a hydrogen bond with the backbone nitrogen of Methionine-793 (Met793) in the hinge region of the kinase. japsonline.comugm.ac.id This interaction is considered crucial for potent inhibition.

Other important residues identified across various targets include:

EGFR: In addition to Met793, interactions with Lys728, Asp800, and Gln791 have been noted, often involving salt bridges and additional hydrogen bonds. japsonline.comwaocp.org

MMP-13: Key interactions involve hydrogen bonds with the backbones of Ala238, Thr245, and Thr247, which are crucial for maintaining a stable binding conformation. nih.gov

PDK1: Docking simulations revealed that Ala162 is a critical residue for the binding affinity of potent quinazolinone inhibitors. nih.gov

These interactions, which include hydrogen bonds, hydrophobic contacts, and van der Waals forces, stabilize the ligand within the binding pocket and are a primary focus for optimization in structure-based drug design. researchgate.netijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov This approach is instrumental in predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. frontiersin.org For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govijper.org

The development of a QSAR model begins with a dataset of compounds with known biological activities, which is typically divided into a training set for model generation and a test set for validation. frontiersin.orgnih.gov The 3D structures of the molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. ijper.org Statistical methods are then used to create a regression model that correlates these descriptors with the observed activity (often expressed as pIC50). nih.gov

For a series of quinazolinone derivatives targeting MMP-13, robust CoMFA and CoMSIA models were developed. nih.gov The CoMSIA model showed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing inhibitory activity. nih.gov Similarly, QSAR models for EGFR inhibitors have been generated based on datasets of quinazoline (B50416) analogues, yielding statistically significant models. frontiersin.orgplos.org

| Model Type | Target | q² (Cross-validation) | r² (Non-cross-validation) | R²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR | 0.757 | 0.925 | - | ijper.org |

| CoMSIA | EGFR | 0.524 | 0.855 | - | ijper.org |

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | nih.gov |

| MLR-QSAR | Breast Cancer (MCF-7) | 0.819 | 0.919 | 0.7907 | researchgate.net |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set.

The predictive power of a QSAR model is its most valuable feature. frontiersin.org A well-validated model can accurately forecast the biological activity of novel, unsynthesized compounds. researchgate.net The statistical parameters in the table above, such as a high cross-validated correlation coefficient (q²) and external validation coefficient (R²pred), indicate that the derived models are robust and have strong predictive capabilities. nih.govresearchgate.net

The graphical output of 3D-QSAR models, known as contour maps, provides visual guidance for structural modifications. frontiersin.org For example, CoMFA contour maps highlight regions where bulky groups (steric fields) or electronegative/electropositive groups (electrostatic fields) would be favorable or unfavorable for activity. nih.gov By analyzing these maps, researchers have successfully designed new quinazolinone derivatives with improved potency against targets like MMP-13 and EGFR. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time. ugm.ac.idresearchgate.net This technique simulates the natural movement of atoms in the system, providing deeper insights into the binding stability of quinazolinone derivatives within the active site of their target proteins. nih.gov

MD simulations are frequently used to validate the results of molecular docking. nih.gov A simulation typically runs for several nanoseconds, during which the trajectory of the ligand and protein is monitored. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. nih.govresearchgate.net

A low and stable RMSD value for the ligand over the simulation time suggests that it remains securely bound in its docked pose, confirming a stable binding mode. nih.govresearchgate.net For example, MD simulations of quinazolinone derivatives complexed with MMP-13 showed that the complexes reached stability after 25 nanoseconds, with the ligands maintaining key hydrogen bonding interactions identified in the initial docking pose. nih.gov Similarly, simulations of inhibitors in the EGFR binding site have been used to evaluate the stability of the crucial hydrogen bond with Met793. ugm.ac.id

The RMSF analysis highlights the flexibility of different parts of the protein. researchgate.net Residues in the binding pocket that interact with the ligand often show reduced fluctuation, indicating that the ligand has stabilized that region of the protein. researchgate.net These simulations provide a rigorous assessment of the ligand's binding hypothesis, confirming that the interactions are maintained in a dynamic, more physiologically relevant environment. nih.govugm.ac.id

Analysis of Dynamic Binding Conformations and Stability

Molecular docking provides a static snapshot of the likely binding pose of a ligand within a protein's active site. However, biological systems are dynamic. Molecular dynamics (MD) simulations offer a way to observe the conformational changes and stability of a ligand-protein complex over time, providing a more realistic representation of the binding event.

The primary goal of analyzing dynamic binding conformations is to assess the stability of the initial docking pose. A stable binding conformation is characterized by minimal deviation of the ligand from its initial position throughout the simulation. Key metrics used in this analysis include:

Root Mean Square Deviation (RMSD): This is the most common measure used to evaluate the structural stability of the complex. The RMSD of the ligand is calculated with respect to its initial docked position. A low and stable RMSD value (typically under 2-3 Å) over the course of the simulation indicates that the ligand maintains a consistent binding mode. Conversely, large fluctuations or a continuously increasing RMSD suggest that the ligand is unstable in the binding pocket and may be dissociating. aalto.fi

Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and affinity of ligand binding. MD simulations allow for the monitoring of hydrogen bonds formed between the ligand and protein residues over time. A stable interaction is often characterized by hydrogen bonds that persist for a significant percentage of the simulation duration.

For instance, in studies of quinazolinone derivatives targeting specific kinases, MD simulations are frequently employed to validate the docking results. semanticscholar.org The analysis would focus on whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained during the simulation, thus confirming the stability of the binding hypothesis.

Table 1: Illustrative MD Simulation Stability Metrics for a Quinazolinone Derivative Note: This table is a representative example based on typical findings in molecular dynamics studies.

| Metric | Simulation Time (ns) | Value/Observation | Interpretation |

| Ligand RMSD | 0-50 | Average: 1.5 Å, Fluctuation: ±0.5 Å | The ligand maintains a stable conformation in the binding pocket. |

| Protein Backbone RMSD | 0-50 | Average: 2.0 Å, Fluctuation: ±0.7 Å | The overall protein structure remains stable during the simulation. |

| Hydrogen Bond Occupancy | 0-50 | H-bond with GLU-85: 85% | A persistent and strong hydrogen bond is formed with a key residue. |

| Hydrogen Bond Occupancy | 0-50 | H-bond with ASN-142: 72% | Another stable hydrogen bond contributes to binding affinity. ujpronline.com |

Evaluation of Protein-Ligand Complex Dynamics

Beyond just the ligand's stability, it is crucial to evaluate the dynamics of the entire protein-ligand complex. This provides a broader understanding of how the ligand affects the protein's structure and flexibility, and which interactions are most critical for binding. nih.gov

Root Mean Square Fluctuation (RMSF): While RMSD tracks the deviation of the entire structure, RMSF is calculated for individual amino acid residues. This metric helps identify which parts of the protein become more or less flexible upon ligand binding. For example, residues in the binding site that interact directly with the ligand are expected to show reduced fluctuation (lower RMSF values), indicating they are being held in a more rigid conformation. In contrast, flexible loops in the protein might show higher RMSF values.

Interaction Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory. aalto.fi This provides a more accurate estimation of binding affinity than docking scores alone. The total energy can be broken down into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation energy), offering insight into the driving forces behind the binding.

Principal Component Analysis (PCA): PCA is a statistical method used to identify the dominant collective motions in the protein during the simulation. It can reveal large-scale conformational changes, such as the opening and closing of a binding site, that may be influenced by the presence of the ligand.

The study of protein-ligand complex dynamics is essential for understanding allosteric modulation and for designing ligands that can stabilize a specific protein conformation (e.g., an active or inactive state). nih.gov

Fragment-Based and De Novo Design Approaches

When existing chemical matter is insufficient, more advanced computational strategies like fragment-based design and de novo design are employed to discover novel molecular scaffolds. The quinazolinone core is an excellent starting point for such approaches due to its favorable properties and established role as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

Fragment-Based Drug Design (FBDD): This approach involves screening libraries of small chemical fragments (typically with molecular weights < 300 Da) to identify those that bind weakly but efficiently to the target protein. acs.org Once these initial hits are identified, they can be optimized into more potent leads through several strategies:

Fragment Growing: A fragment hit is used as an anchor, and chemical functionalities are added to it to make new, favorable interactions with adjacent pockets in the binding site. acs.org

Fragment Linking: Two or more fragments that bind to different, nearby sub-pockets are connected with a chemical linker to create a single, higher-affinity molecule.

Computational methods are integral to FBDD, from the initial virtual screening of fragment libraries to guiding the optimization process. For a target of interest, one could computationally screen for fragments that bind to the ATP-binding site and then use the quinazolinone scaffold as a core to link promising fragments.

De Novo Design: This method involves building a novel molecule directly within the binding site of the target protein using computational algorithms. whiterose.ac.uk The process can be initiated in several ways:

Seed-based: A single atom or a small fragment (like the quinazolinone ring) is placed in a favorable position in the active site, and the algorithm "grows" the molecule atom-by-atom or fragment-by-fragment, selecting additions that maximize predicted binding affinity.